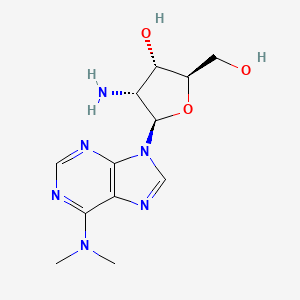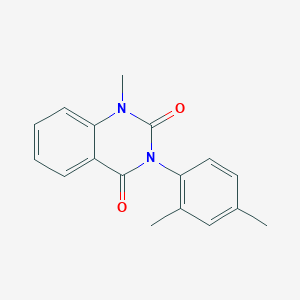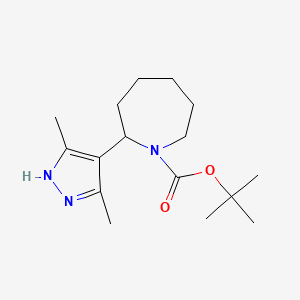
5-((tert-Butoxycarbonyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((tert-Butoxycarbonyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group, a methylthio group, and a carboxylic acid group. The presence of these functional groups makes it a versatile molecule for synthetic and medicinal chemistry applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methylthio Group: The methylthio group is usually introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-((tert-Butoxycarbonyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid: Lacks the Boc protection on the amino group.
5-((tert-Butoxycarbonyl)amino)-2-chloropyrimidine-4-carboxylic acid: Contains a chlorine atom instead of a methylthio group.
5-((tert-Butoxycarbonyl)amino)-2-(methylthio)pyrimidine-4-carboxamide: Has a carboxamide group instead of a carboxylic acid group.
Uniqueness
The presence of the Boc-protected amino group and the methylthio group in 5-((tert-Butoxycarbonyl)amino)-2-(methylthio)pyrimidine-4-carboxylic acid provides unique reactivity and stability, making it a valuable intermediate in synthetic chemistry
Properties
Molecular Formula |
C11H15N3O4S |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H15N3O4S/c1-11(2,3)18-10(17)13-6-5-12-9(19-4)14-7(6)8(15)16/h5H,1-4H3,(H,13,17)(H,15,16) |
InChI Key |
XYEDSGGMYAOSTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(N=C1C(=O)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


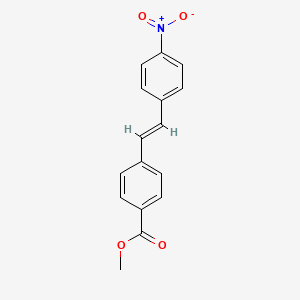
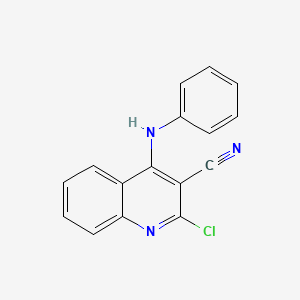
![8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B11841377.png)
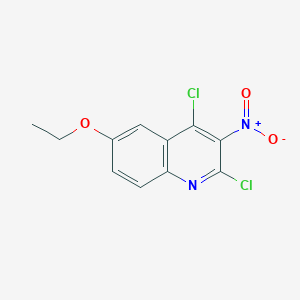

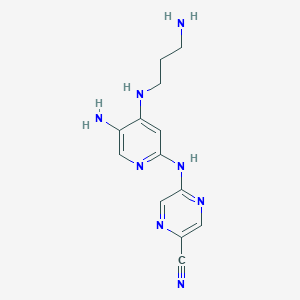
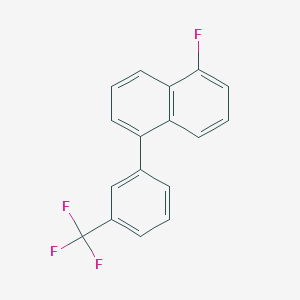

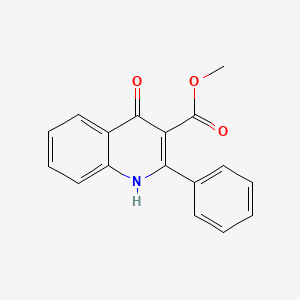
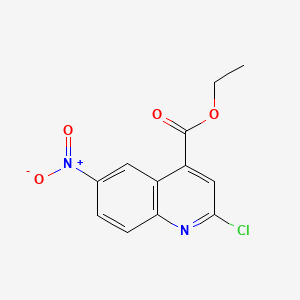
![2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine](/img/structure/B11841435.png)
